Cloxacillin Sodium EP Impurity E is derived from the synthesis of cloxacillin, which is used to treat infections caused by Gram-positive bacteria. It can be found in various pharmaceutical preparations and is often analyzed for purity and quality assurance in drug formulations.
This compound is classified as a beta-lactam antibiotic, specifically a penicillin antibiotic. It acts primarily as an anti-infective agent, targeting bacterial infections through its mechanism of action that disrupts bacterial cell wall synthesis.
The synthesis of Cloxacillin Sodium EP Impurity E typically involves several chemical reactions that modify the basic penicillin structure to yield the desired impurity. The methods can include:
The synthesis often requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and minimize unwanted by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of the synthesis and assess purity.
The molecular structure of Cloxacillin Sodium EP Impurity E features a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillins. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological activity.
Cloxacillin Sodium EP Impurity E can undergo various chemical reactions typical for beta-lactam antibiotics:
The stability of Cloxacillin Sodium EP Impurity E under different pH conditions is crucial for its application in pharmaceuticals. Studies often focus on how environmental factors influence its reactivity and degradation pathways.
Cloxacillin Sodium EP Impurity E exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to:
The efficacy against specific Gram-positive bacteria makes it a valuable agent in treating infections caused by organisms such as Staphylococcus aureus.
Relevant data from pharmacopoeias indicate acceptable limits for impurities and residual solvents that must be adhered to during manufacturing processes .
Cloxacillin Sodium EP Impurity E finds applications primarily in:
Cloxacillin impurities are systematically categorized based on origin:
Cloxacillin Sodium EP Impurity E falls under the degradation product category, specifically a dimeric penicillamide derivative formed during storage or manufacturing. Its structural complexity necessitates specialized analytical approaches compared to simpler process impurities [8] [9].
As a pharmacopeial-specified impurity, Cloxacillin EP Impurity E (CAS 18704-55-7) is monitored as a critical quality attribute in cloxacillin sodium batches. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate its identification and quantification limits due to its status as a primary degradation marker. This dimeric impurity serves as a stability-indicating parameter, with elevated levels signaling compromised antibiotic efficacy or suboptimal manufacturing/storage conditions [3] [7] [10].
Table 1: Pharmacopeial Classification of Cloxacillin Impurities
Impurity Designation | CAS Number | Chemical Name | Structural Type |
---|---|---|---|
EP Impurity E | 18704-55-7 | Cloxacillin penicillamide | Dimeric degradant |
EP Impurity A | 1642629-96-6 | Cloxacillin penicilloic acid | Hydrolysis product |
EP Impurity D | 23598-72-3 | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Side-chain acid |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7